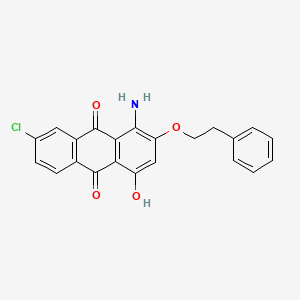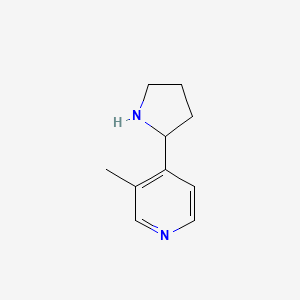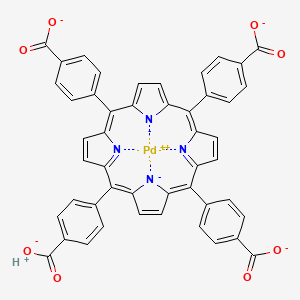![molecular formula C33H30ClO2P B13142532 {[3-(Benzyloxy)-4-methoxyphenyl]methyl}(triphenyl)phosphanium chloride CAS No. 51458-25-4](/img/structure/B13142532.png)
{[3-(Benzyloxy)-4-methoxyphenyl]methyl}(triphenyl)phosphanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Benzyloxy)-4-methoxybenzyl)triphenylphosphoniumchloride is a quaternary phosphonium salt with the molecular formula C33H30ClO2P. This compound is known for its unique structure, which includes a triphenylphosphonium group attached to a benzyl moiety substituted with benzyloxy and methoxy groups. It is primarily used in organic synthesis and has applications in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Benzyloxy)-4-methoxybenzyl)triphenylphosphoniumchloride typically involves the reaction of triphenylphosphine with a suitable benzyl halide derivative. One common method includes the use of (3-(Benzyloxy)-4-methoxybenzyl) chloride as the starting material, which reacts with triphenylphosphine in the presence of a base such as sodium carbonate or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dichloromethane at elevated temperatures to facilitate the formation of the phosphonium salt .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction efficiency and yield. This method involves the reaction of substituted benzyl halides with triphenylphosphine under microwave conditions, resulting in high yields and reduced reaction times .
Análisis De Reacciones Químicas
Types of Reactions: (3-(Benzyloxy)-4-methoxybenzyl)triphenylphosphoniumchloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the chloride ion can be replaced by other nucleophiles like hydroxide, cyanide, or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran, and ethanol.
Substitution: Sodium hydroxide, potassium cyanide, sodium methoxide, and methanol.
Major Products Formed:
Oxidation: Corresponding phosphine oxides.
Reduction: Reduced phosphonium compounds.
Substitution: Substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
(3-(Benzyloxy)-4-methoxybenzyl)triphenylphosphoniumchloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of Wittig reagents for olefination reactions.
Biology: Investigated for its potential as a mitochondrial targeting agent due to the triphenylphosphonium group, which facilitates the delivery of bioactive molecules to mitochondria.
Medicine: Explored for its potential in drug delivery systems, especially for targeting cancer cells and enhancing the efficacy of chemotherapeutic agents.
Mecanismo De Acción
The mechanism of action of (3-(Benzyloxy)-4-methoxybenzyl)triphenylphosphoniumchloride primarily involves its ability to target and accumulate in mitochondria. The triphenylphosphonium group facilitates the compound’s passage through the mitochondrial membrane, where it can exert its effects. This targeting ability is leveraged in drug delivery systems to enhance the concentration of therapeutic agents within mitochondria, thereby improving their efficacy .
Comparación Con Compuestos Similares
- Benzyltriphenylphosphonium chloride
- (3-Benzyloxypropyl)triphenylphosphonium bromide
- Triphenyl (3-pyridylmethyl)phosphonium chloride
Comparison: (3-(Benzyloxy)-4-methoxybenzyl)triphenylphosphoniumchloride is unique due to the presence of both benzyloxy and methoxy groups on the benzyl moiety, which can influence its reactivity and targeting properties. Compared to benzyltriphenylphosphonium chloride, the additional substituents may enhance its solubility and interaction with biological membranes. The presence of the methoxy group can also affect the compound’s electronic properties, potentially altering its reactivity in chemical reactions .
Propiedades
Número CAS |
51458-25-4 |
|---|---|
Fórmula molecular |
C33H30ClO2P |
Peso molecular |
525.0 g/mol |
Nombre IUPAC |
(4-methoxy-3-phenylmethoxyphenyl)methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C33H30O2P.ClH/c1-34-32-23-22-28(24-33(32)35-25-27-14-6-2-7-15-27)26-36(29-16-8-3-9-17-29,30-18-10-4-11-19-30)31-20-12-5-13-21-31;/h2-24H,25-26H2,1H3;1H/q+1;/p-1 |
Clave InChI |
CBALSFATPVHGTL-UHFFFAOYSA-M |
SMILES canónico |
COC1=C(C=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OCC5=CC=CC=C5.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


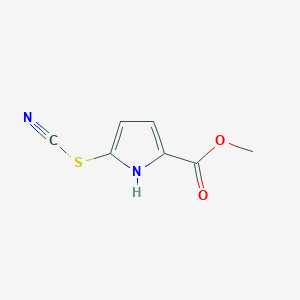
![Tert-butyl 3-iodo-6-methylthieno[3,2-c]pyrazole-1-carboxylate](/img/structure/B13142452.png)
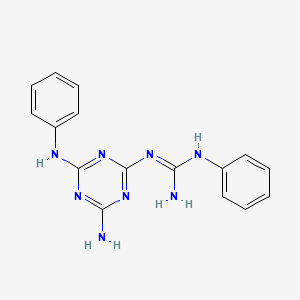
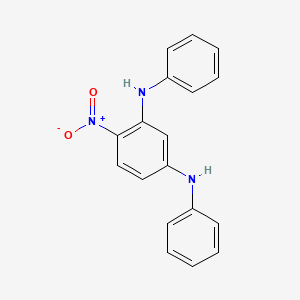

![Dodecanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt](/img/structure/B13142479.png)

![N-(3-Fluorobenzyl)-5-methoxybenzo[b]thiophene-2-carboxamide](/img/structure/B13142495.png)
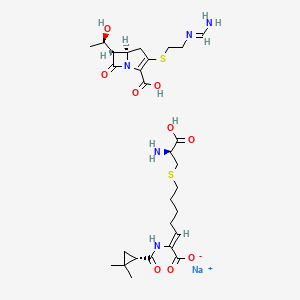
![2-[(2Z)-2-[[20-[(E)-[1-(dicyanomethylidene)-5-methyl-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5-methyl-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13142526.png)
